3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone
Overview
Description
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Preparation Methods
The synthesis of pyrrolopyrazine derivatives typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by Cs2CO3/DMSO to achieve the desired pyrrolopyrazine structure.
Chemical Reactions Analysis
Pyrrolopyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Scientific Research Applications
Pyrrolopyrazine derivatives, including 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone, have a wide range of applications in scientific research :
Chemistry: Used as catalysts in various organic reactions.
Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the synthesis of bioactive molecules and materials.
Mechanism of Action
The mechanism of action of pyrrolopyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds often inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives are unique due to their dual ring structure, which imparts distinct biological activities. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for kinase inhibition.
Pyrrolopyrimidine derivatives: Exhibits a range of biological activities.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[2-[(3-methylthiophen-2-yl)methylamino]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-15-8-12-25-19(15)13-21-18-7-3-2-6-17(18)20(24)23-11-10-22-9-4-5-16(22)14-23/h2-3,6-8,12,16,21H,4-5,9-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSYNZKWNFZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=CC=C2C(=O)N3CCN4CCCC4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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